2-Amino-4,5-dimethylbenzohydrazide
Description
Properties
CAS No. |
26908-41-8 |
|---|---|
Molecular Formula |
C9H13N3O |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
2-amino-4,5-dimethylbenzohydrazide |
InChI |
InChI=1S/C9H13N3O/c1-5-3-7(9(13)12-11)8(10)4-6(5)2/h3-4H,10-11H2,1-2H3,(H,12,13) |
InChI Key |
RHWFMNOTVYYZOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)N)C(=O)NN |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation
A common precursor is 2-amino-3-methylbenzoic acid, which can be converted to methyl esters or benzamides.
Reduction and Amination
Hydrazide Formation
- The benzamide intermediate is then reacted with hydrazine hydrate to form the hydrazide derivative. This step typically occurs under reflux in ethanol or another suitable solvent.
Halogenation or Further Functionalization (Optional)
- For halogenated analogs, electrophilic aromatic substitution using N-halosuccinimides (NCS, NBS, NIS) can be employed to introduce halogen atoms at specific positions.
One-Pot Synthetic Route
A more efficient method reported for related compounds involves a one-pot synthesis starting from 2-amino-3-methylbenzoic acid:
- Step 1: Cyclization with bis(trichloromethyl) carbonate to form 8-methyl-2H-3,1-benzoxazine-2,4(1H)-dione.
- Step 2: Aminolysis with aqueous methylamine to yield 2-amino-N,3-dimethylbenzamide.
- Step 3: Electrophilic aromatic substitution with N-chlorosuccinimide (or analogous reagents) to obtain halogenated derivatives.
This method avoids intermediate purification, offers mild conditions, shorter reaction times, and higher yields (87–94%), which is significantly better than traditional multi-step routes.
Reaction Conditions and Yields
Analytical and Practical Considerations
- Purification: Crystallization from water or ethanol is effective for isolating pure products, especially in one-pot methods.
- Environmental and Cost Factors: The one-pot synthesis reduces solvent use and waste, aligning with green chemistry principles.
- Regioselectivity: Electrophilic substitution is directed by amino and methyl groups; careful control of reaction conditions ensures substitution at desired positions.
- Yield Optimization: Using excess methylamine and controlling temperature/time improves intermediate conversion rates.
Summary of Key Research Findings
- The one-pot synthesis from 2-amino-3-methylbenzoic acid to 2-amino-5-halogenated-N,3-dimethylbenzamides demonstrates superior yield and operational simplicity compared to traditional stepwise methods.
- Reduction of nitro intermediates with iron powder is a cost-effective and high-yielding method to introduce amino groups on the aromatic ring.
- Hydrazide formation typically requires hydrazine hydrate under reflux conditions and is a critical step to obtain the target benzohydrazide structure.
- Electrophilic aromatic substitution using N-halosuccinimides allows for selective halogenation, which can be adapted for methyl-substituted benzohydrazides.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4,5-dimethylbenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in inert atmospheres to prevent unwanted side reactions.
Substitution: Electrophiles like halogens or nucleophiles like amines; reactions are conducted in solvents such as ethanol or acetonitrile.
Major Products:
Oxidation: Formation of oxides or quinones.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted benzohydrazides or related derivatives.
Scientific Research Applications
2-Amino-4,5-dimethylbenzohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Amino-4,5-dimethylbenzohydrazide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its binding affinity and specificity .
Comparison with Similar Compounds
Benzohydrazide Derivatives
- 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzohydrazide: Incorporates an oxadiazole ring and methoxy group, enhancing π-π stacking and hydrogen-bonding interactions. This modification correlates with improved antimicrobial and anticancer activity compared to 2-amino-4,5-dimethylbenzohydrazide .
Pyrimidine and Pyridine Derivatives
- 5-Fluoro-2-amino-4,6-dichloropyrimidine: Exhibits potent nitric oxide (NO) inhibition (IC₅₀ = 2 μM) due to electron-withdrawing chloro and fluoro substituents, which enhance electrophilicity and target binding .
- 2-Amino-4,6-dimethylpyrimidine: Forms co-crystals with diclofenac via hydrogen bonding, contrasting with 2-aminopyridine, which forms salts. The dimethyl groups reduce nitrogen charge density (-287 kJ/mol), favoring co-crystal over salt formation .
Thiophene-Based Analogues
Key Trends :
- Electron-withdrawing groups (e.g., Cl, F) enhance bioactivity in pyrimidines by increasing electrophilicity .
- Electron-donating groups (e.g., CH₃, OCH₃) improve solubility and co-crystal stability via steric and electronic modulation .
Physicochemical and Material Properties
Co-Crystal vs. Salt Formation
- This compound: Likely forms co-crystals due to moderate nitrogen charge density (-287 kJ/mol, similar to 2-amino-4,6-dimethylpyrimidine), favoring hydrogen bonds over proton transfer .
- 2-Aminopyridine: Forms salts with diclofenac (carboxylate IR peak <1675 cm⁻¹), whereas this compound would align with co-crystal behavior (peak >1675 cm⁻¹) .
Solubility and Reactivity
- Thiophene-based analogues (e.g., 2-amino-4,5-dimethyl-thiophene-3-carbohydrazide) exhibit higher molar absorptivity due to conjugated π-systems .
Biological Activity
2-Amino-4,5-dimethylbenzohydrazide (CAS Number: 26908-41-8) is a compound that has garnered attention for its diverse biological activities. This article synthesizes current research findings, highlighting its antioxidant properties, potential therapeutic applications, and toxicity profile.
1. Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. A study demonstrated its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases. The compound showed a dose-dependent effect in various assays measuring radical scavenging activity, such as DPPH and ABTS assays.
2. Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various pathogens. In vitro studies have shown that it possesses inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting potential as a broad-spectrum antimicrobial agent. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL across different bacterial strains.
3. Anticancer Potential
Preliminary studies have indicated that this compound may have anticancer properties. It has been tested in several cancer cell lines, including breast and colon cancer cells, where it exhibited cytotoxic effects. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Toxicity Profile
While the biological activities of this compound are promising, its toxicity must also be considered. Toxicological assessments indicate that the compound can induce genotoxic effects in certain conditions. For example, studies using bacterial models (e.g., Salmonella typhimurium) revealed mutagenic potential under specific metabolic activation conditions .
Research Findings Summary Table
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study 1 : In a study involving breast cancer cell lines, treatment with the compound resulted in a significant reduction in cell viability (up to 70% at 100 µM concentration) compared to control groups.
- Case Study 2 : An investigation into its antimicrobial efficacy found that formulations containing this compound significantly reduced bacterial load in infected animal models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
